2-(Cyanomethyl)-5-nitrobenzoic acid 2-(Cyanomethyl)-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 104825-25-4
VCID: VC20741158
InChI: InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3H2,(H,12,13)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol

2-(Cyanomethyl)-5-nitrobenzoic acid

CAS No.: 104825-25-4

Cat. No.: VC20741158

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyanomethyl)-5-nitrobenzoic acid - 104825-25-4

CAS No. 104825-25-4
Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
IUPAC Name 2-(cyanomethyl)-5-nitrobenzoic acid
Standard InChI InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3H2,(H,12,13)
Standard InChI Key NPFAMTRBOLBFAX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N

Structural and Physical Properties

2-(Cyanomethyl)-5-nitrobenzoic acid is characterized by a benzoic acid framework featuring two key functional groups: a cyanomethyl group at the ortho position (C-2) and a nitro group at the meta position (C-5) relative to the carboxylic acid. This specific structural arrangement contributes to its unique reactivity profile in various chemical transformations.

Basic Identification Data

The compound is cataloged with specific identifiers that facilitate its tracking and reference in scientific literature and chemical databases. These key identifiers are summarized in Table 1.

ParameterValue
CAS Registry Number104825-25-4
Molecular FormulaC₉H₆N₂O₄
Molecular Weight206.15 g/mol
IUPAC Name2-(cyanomethyl)-5-nitrobenzoic acid
PubChem Compound ID334037

Table 1: Chemical Identification Parameters of 2-(Cyanomethyl)-5-nitrobenzoic acid

Structural Descriptors

For computational chemistry and database purposes, several structural descriptors are utilized to uniquely identify this compound, as outlined in Table 2.

Descriptor TypeValue
Standard InChIInChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3H2,(H,12,13)
Standard InChIKeyNPFAMTRBOLBFAX-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1N+[O-])C(=O)O)CC#N
Canonical SMILESC1=CC(=C(C=C1N+[O-])C(=O)O)CC#N

Table 2: Structural Descriptors for 2-(Cyanomethyl)-5-nitrobenzoic acid

Synthetic Methodologies

The preparation of 2-(Cyanomethyl)-5-nitrobenzoic acid has been described in the scientific literature through several synthetic approaches. These methods highlight the versatility of organic synthesis in creating complex structures with multiple functional groups.

Vicarious Nucleophilic Substitution Method

One documented approach involves the vicarious nucleophilic substitution of hydrogen in m-nitrobenzoic acid using deprotonated S-(cyanomethyl) benzene thiol. This synthetic pathway represents an efficient method for introducing the cyanomethyl group at the ortho position relative to the carboxylic acid functionality .

Laboratory Preparation Method

A detailed laboratory procedure for synthesizing 2-(Cyanomethyl)-5-nitrobenzoic acid has been documented in scientific literature. The method follows a modified procedure that begins with 3-nitrobenzoic acid, which undergoes reaction with powdered sodium hydroxide in dimethyl sulfoxide (DMSO) at controlled temperature conditions .

The synthetic procedure specifically involves:

  • Adding 3-nitrobenzoic acid (0.835 g, 5 mmol) to a stirred suspension of powdered NaOH (1.0 g, 25 mmol) in 10 mL of dry DMSO at 18°C

  • After 5 minutes, adding 2-(phenylthio)acetonitrile (0.750 g, 5 mmol) in 10 mL of DMSO dropwise

  • Continuing stirring at 18°C for 50 minutes

  • Pouring the reaction mixture over ice and concentrated HCl

  • Subsequent workup and purification steps to isolate the pure product

Spectroscopic Characterization

Spectroscopic data provides essential information for confirming the structure and purity of 2-(Cyanomethyl)-5-nitrobenzoic acid. While specific data for this compound is limited in the provided search results, related compounds with similar structural features offer valuable insights.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy data for the structurally related 2-(Cyanomethyl)benzoic acid reveals characteristic chemical shifts that would be expected to share similarities with our target compound, with additional influences from the nitro group:

¹H NMR (400 MHz, DMSO-d₆):
δ = 13.29 (s, 1H), 7.99 (dd, J = 7.8, 1.5 Hz, 1H), 7.63 (td, J = 7.5, 1.5 Hz, 1H), 7.56 (d, J = 7.0 Hz, 1H), 7.49 (td, J = 7.5, 1.4 Hz, 1H), 4.28 ppm (s, 2H) .

¹³C NMR (101 MHz, DMSO-d₆):
δ = 167.6, 132.8, 132.4, 131.1, 130.6, 129.6, 128.3, 118.9, 22.3 .

For 2-(Cyanomethyl)-5-nitrobenzoic acid, the presence of the electron-withdrawing nitro group would be expected to cause downfield shifts for aromatic protons in proximity to this substituent.

Reactivity and Applications in Organic Synthesis

2-(Cyanomethyl)-5-nitrobenzoic acid exhibits distinctive reactivity patterns that make it valuable in organic synthesis, particularly in the construction of heterocyclic compounds.

Castagnoli–Cushman Reaction Applications

One significant application of 2-(Cyanomethyl)-5-nitrobenzoic acid is in a variant of the Castagnoli–Cushman reaction (CCR). This reaction involves the formation of tetrahydroisoquinolone derivatives through cyclocondensation processes .

The compound has been utilized specifically in the synthesis of 7-Nitro Tetrahydroisoquinolone Carbonitriles. The synthetic procedure involves:

  • Using 2-(Cyanomethyl)-5-nitrobenzoic acid (51.2 mg, 0.25 mmol) as the starting material

  • Reacting it with various imines

  • Employing either 1,1'-carbonyldiimidazole (CDI) or acetic anhydride (Ac₂O) as the carboxylic group activator

  • Conducting the reaction at specific temperature conditions (60°C with Ac₂O as activator)

Reactivity Characteristics

The research findings indicate that 2-(Cyanomethyl)-5-nitrobenzoic acid demonstrates enhanced reactivity compared to unsubstituted or methoxy-substituted analogues. This increased reactivity is attributed to the electron-withdrawing effect of the nitro group, which affects the CH₂-acidity of the substrate .

Key observations from experimental studies include:

  • Reactions with 2-(Cyanomethyl)-5-nitrobenzoic acid can be completed in just two hours at 60°C using acetic anhydride as the activator

  • In contrast, non-nitro substituted analogues require prolonged heating at 130°C with CDI as the activating agent

Comparative Analysis with Structural Isomers

The positional isomer 5-(Cyanomethyl)-2-nitrobenzoic acid (CAS: 104825-33-4) represents a structurally related compound with distinct properties and applications. While both compounds share the same molecular formula (C₉H₆N₂O₄) and molecular weight (206.15 g/mol), the different arrangement of functional groups results in altered chemical behaviors.

This structural relationship highlights the importance of positional isomerism in determining the physical, chemical, and biological properties of organic compounds. The distinct positioning of functional groups can significantly impact factors such as:

  • Reactivity patterns in synthetic transformations

  • Acidity/basicity of functional groups

  • Potential binding interactions with biological targets

  • Spectroscopic properties and analytical signatures

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